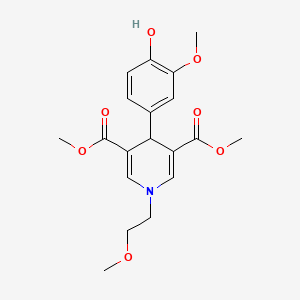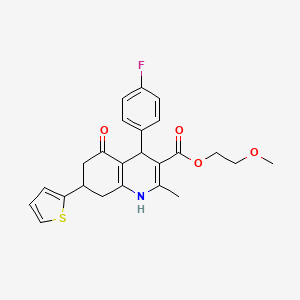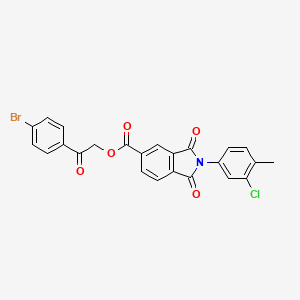
Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its dihydropyridine core, which is a common structural motif in many biologically active molecules.
准备方法
The synthesis of 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of various functional groups through specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the dihydropyridine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a calcium channel blocker.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various cellular processes and pathways.
相似化合物的比较
Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific functional groups and their arrangement. Similar compounds include:
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its use in treating hypertension and angina.
Felodipine: Used for its vasodilatory properties.
These compounds share the dihydropyridine core but differ in their substituents and specific applications.
属性
分子式 |
C19H23NO7 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO7/c1-24-8-7-20-10-13(18(22)26-3)17(14(11-20)19(23)27-4)12-5-6-15(21)16(9-12)25-2/h5-6,9-11,17,21H,7-8H2,1-4H3 |
InChI 键 |
NNLOVVPWTMPJTK-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15031976.png)

![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B15032005.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032008.png)
![Methyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B15032018.png)


![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032031.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15032063.png)
![Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B15032068.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15032073.png)
![5-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B15032075.png)
